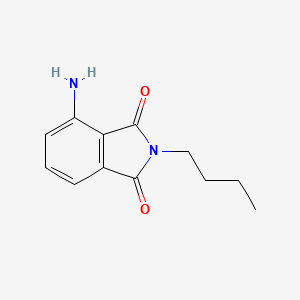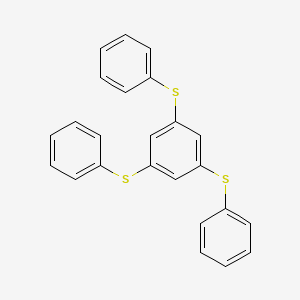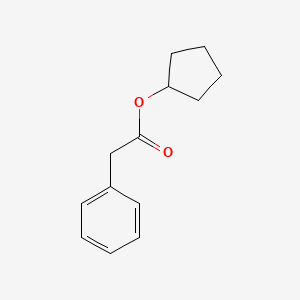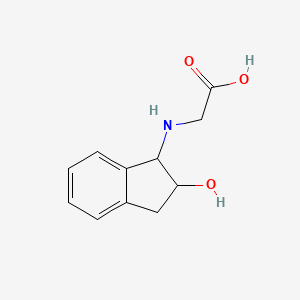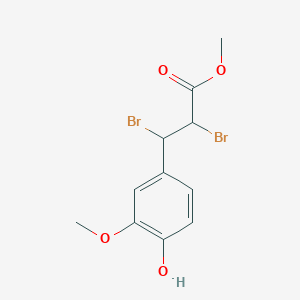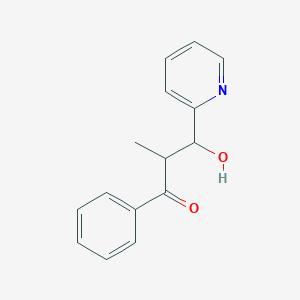
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one is an organic compound with the molecular formula C15H15NO2. It is characterized by the presence of a hydroxyl group, a methyl group, a phenyl group, and a pyridin-2-yl group attached to a propan-1-one backbone. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one typically involves the condensation of pyridin-2-carbaldehyde with acetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Formation of 3-oxo-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one.
Reduction: Formation of 3-hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparación Con Compuestos Similares
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Comparison: 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one is unique due to the presence of the pyridin-2-yl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack the pyridin-2-yl moiety, resulting in variations in reactivity, stability, and biological activity .
Propiedades
Número CAS |
5325-67-7 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-1-phenyl-3-pyridin-2-ylpropan-1-one |
InChI |
InChI=1S/C15H15NO2/c1-11(14(17)12-7-3-2-4-8-12)15(18)13-9-5-6-10-16-13/h2-11,15,18H,1H3 |
Clave InChI |
BHXNDOUULLDMJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=N1)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


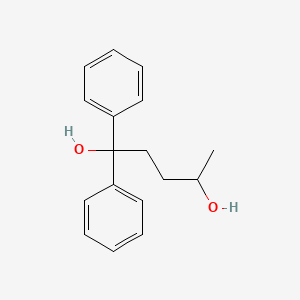

![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
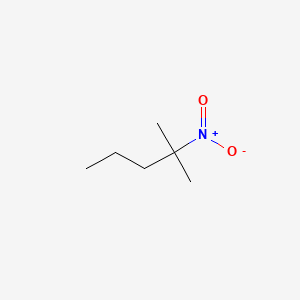
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
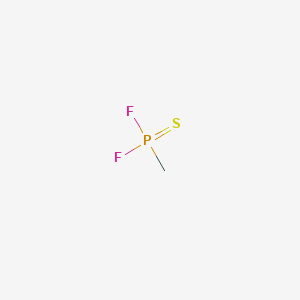
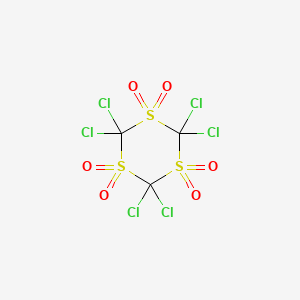
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
